Strychnine is primarily sourced from the seeds of Strychnos nux-vomica and other species within the Strychnos genus. These plants are native to tropical regions of Southeast Asia and Australia. The extraction and purification processes involve solvent extraction and chromatography techniques to isolate the alkaloids effectively.
Strychnine, 18-oxo- falls under the classification of:
The synthesis of Strychnine, 18-oxo- can be achieved through several methods, primarily involving multi-step organic reactions. Recent studies have focused on asymmetric total synthesis approaches that utilize cascade reactions to enhance efficiency and yield.
The synthesis often involves:
The molecular structure of Strychnine, 18-oxo- features an indole core with various functional groups attached. The specific modification at the 18th carbon introduces a ketone group, altering its chemical behavior and interactions with biological targets.
Key structural data includes:
Strychnine, 18-oxo- can undergo various chemical reactions typical for alkaloids:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure completion and purity.
Strychnine acts primarily as a competitive antagonist at glycine receptors in the central nervous system. This leads to increased neuronal excitability due to inhibition of inhibitory neurotransmission.
The potency of strychnine is significant, with lethal doses reported in micrograms per kilogram in animal studies. Its mechanism involves:
Relevant data from studies indicate that variations in structure (like those seen in Strychnine, 18-oxo-) can significantly influence these properties .
Strychnine, 18-oxo-, like its parent compound strychnine, has applications in:
The investigation of Strychnos alkaloids began in 1818 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou first isolated strychnine from Strychnos ignatii seeds [1] [6]. This discovery initiated a century-long quest to elucidate the molecular architecture of these complex alkaloids. Strychnine (C₂₁H₂₂N₂O₂) and its dimethoxy analogue brucine emerged as the principal neurotoxic components in Strychnos nux-vomica seeds, typically constituting 1.0–1.5% of seed mass [7]. The structural complexity of these compounds – featuring seven fused rings, six stereogenic centers, and multiple functional groups – presented unprecedented challenges. Pioneering degradative studies by Sir Robert Robinson (1946) and Robert Burns Woodward (1947) culminated in the correct structural assignment, confirmed through X-ray crystallography by J.H. Robertson in 1951 [6] [9]. Brucine’s structural relationship to strychnine was established through identification of its 9,10-dimethoxy substitution pattern, which reduced toxicity while retaining competitive glycine receptor antagonism [3] [7].
Table 1: Key Strychnos Alkaloids and Their Structural Features
Alkaloid | Molecular Formula | Structural Relationship to Strychnine | Natural Source |
---|---|---|---|
Strychnine | C₂₁H₂₂N₂O₂ | Parent compound | S. nux-vomica, S. ignatii |
Brucine | C₂₃H₂₆N₂O₄ | 9,10-Dimethoxystrychnine | S. nux-vomica |
Diaboline | C₂₂H₂₄N₂O₃ | 18-Carboxystrychnine derivative | S. diaboli |
Wieland-Gumlich Aldehyde | C₂₁H₂₄N₂O₃ | Biosynthetic precursor (C18 aldehyde) | S. nux-vomica |
Strychnine’s intricate polycyclic framework established it as the quintessential testing ground for synthetic methodology. Robert Burns Woodward’s 1954 total synthesis marked a watershed achievement in organic chemistry, executed through a 29-step sequence that validated the proposed structure and demonstrated unprecedented synthetic strategy [1] [6] [9]. This synthesis established critical retrosynthetic principles: 1) Strategic disconnection at the C15-C16 bond to access a tricyclic precursor; 2) Biomimetic ring-forming approaches; and 3) Late-stage introduction of the C18 carbonyl via selenium dioxide oxidation [2] [6]. The Wieland-Gumlich aldehyde emerged as a pivotal relay point in subsequent syntheses, efficiently convertible to strychnine via Robinson’s malonic acid-mediated cyclization (65–80% yield) [3] [6]. Modern syntheses by Magnus (1992), Overman (1993), and Kuehne (1998) reduced step counts while improving stereocontrol, with Overman’s route featuring an innovative aza-Cope-Mannich rearrangement to construct the DEF ring system [2] [6]. These endeavors collectively underscored strychnine’s status as a "molecular Everest" – Vladimir Prelog noted no other compound had "exacted so much experimental and intellectual effort" [6] [9].
Table 2: Evolution of Strychnine Total Syntheses
Synthetic Approach | Key Innovator (Year) | Steps | Key Transformation | 18-Oxo Group Introduction |
---|---|---|---|---|
Biomimetic | Woodward (1954) | 29 | Fischer indole synthesis | SeO₂ oxidation at C18 |
Relay Synthesis | Magnus (1992) | 24 | Wieland-Gumlich aldehyde relay | From biosynthetic precursor |
Aza-Cope-Mannich | Overman (1993) | 28 | Tandem aza-Cope-Mannich | Late-stage aldehyde cyclization |
Radical Cyclization | Kuehne (1998) | 22 | Radical cascade cyclization | Pre-formed in indoline precursor |
The discovery of oxo-functionalized strychnine derivatives, particularly 18-oxostrychnine intermediates, revolutionized understanding of Strychnos alkaloid biogenesis. Early radiolabeling studies (1948–1973) proposed acetate incorporation at C18, but the enzymatic machinery remained enigmatic for decades [5] [6]. A 2022 breakthrough elucidated the complete biosynthetic pathway in S. nux-vomica using transcriptomics and heterologous expression: 1) Geissoschizine oxidation by SnvGO (CYP71AY6) yields dehydropreakuammicine; 2) Ester hydrolysis/decarboxylation by SnvNS1/NS2 affords norfluorocurarine; 3) CYP71A144 (SnvNO) mediates C18 hydroxylation; 4) SnvWS (MDR) reduces the enol to Wieland-Gumlich aldehyde [4] [5]. Crucially, 18-oxostrychnine forms non-enzymatically via spontaneous intramolecular aldol condensation when the Wieland-Gumlich aldehyde reacts with acetyl-CoA-derived malonyl-CoA [5]. This final step establishes the characteristic piperidone ring (Ring G) of strychnine, with C18 carbonyl formation occurring through oxidation of the aldol product.
Table 3: Biosynthetic Intermediates Toward 18-Oxostrychnine
Biosynthetic Intermediate | Enzyme Involved | Functional Group at C18 | Role in Pathway |
---|---|---|---|
Geissoschizine | SnvGO | N/A | Early tetracyclic precursor |
Dehydropreakuammicine | Non-enzymatic | Carboxymethyl | Spiroxindole intermediate |
Norfluorocurarine | SnvNS1/NS2 | Unsubstituted | Decarboxylated product |
18-OH-Norfluorocurarine | SnvNO (CYP71A144) | Hydroxyl | Oxygenated precursor |
Wieland-Gumlich Aldehyde | SnvWS | Aldehyde | Direct biosynthetic precursor |
18-Oxostrychnine | Non-enzymatic | Ketone | Aldol condensation product |
Analytical characterization of 18-oxo analogues revealed distinctive spectroscopic signatures: 1) IR carbonyl stretches at 1680–1710 cm⁻¹; 2) ¹³C NMR chemical shifts at δ 195–200 ppm for C18; and 3) Diagnostic HRMS [M+H]+ ions at m/z 335.1756 (C₂₁H₂₂N₂O₂) [5]. Semisynthetic studies demonstrated that 18-oxostrychnine derivatives serve as versatile intermediates for generating non-natural analogues via Wittig reactions (C18 alkylidenation) or nucleophilic additions [2] [5]. These advances established the C18 carbonyl as both a biosynthetic linchpin and a synthetic handle for structural diversification, positioning oxo-functionalized strychnines as essential probes for glycine receptor pharmacology and metabolic engineering [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: